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Compound of Interest

Compound Name: 2-Phthalimidopropionic acid

Cat. No.: B015173 Get Quote

An In-Depth Technical Guide to 2-
Phthalimidopropionic Acid
Abstract: This technical guide provides a comprehensive overview of 2-Phthalimidopropionic
acid (also known as N-Phthaloyl-DL-alanine), a pivotal molecule in synthetic organic chemistry

and drug discovery. The document details its physical and chemical properties, provides

validated protocols for its synthesis and analysis, and explores its applications as a protected

amino acid building block. This guide is intended for researchers, medicinal chemists, and

process development scientists who require a deep, practical understanding of this

compound's behavior and utility.

Introduction and Strategic Importance
2-Phthalimidopropionic acid is the phthaloyl-protected form of the racemic amino acid

alanine. The phthalimido group serves as a robust and stable protecting group for the primary

amine, a common strategy employed to prevent unwanted side reactions and control

stereochemistry during complex multi-step syntheses.[1] Its primary utility lies in peptide

synthesis and as a chiral synthon for the preparation of more complex bioactive molecules,

including pharmaceuticals.

The core value of using the phthaloyl group resides in its ability to mask the nucleophilicity of

the amine across a wide range of reaction conditions. Unlike simpler protecting groups like Boc

or Cbz, the phthalimido group is exceptionally stable to acidic conditions. However, it can be
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cleanly removed under specific, mild conditions, most notably via hydrazinolysis, making it a

strategic choice in synthetic design.[1][2] Understanding the nuanced properties of this

molecule is therefore critical for its effective application in the development of novel

therapeutics and complex organic scaffolds.

Molecular Structure and Identification
The structure of 2-Phthalimidopropionic acid features a central propionic acid backbone

where the amine at the C2 position is incorporated into a phthalimide ring system. This creates

a chiral center at the alpha-carbon.

Caption: Molecular structure of 2-Phthalimidopropionic acid.

Physical and Crystallographic Properties
2-Phthalimidopropionic acid is a white crystalline solid at room temperature. Its physical

properties are critical for handling, reaction setup, and purification. A key feature is its limited

solubility in water and non-polar solvents, but appreciable solubility in polar aprotic and

alcoholic solvents.

Table 1: Physical and Chemical Identifiers
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Property Value Reference(s)

IUPAC Name
2-(1,3-Dioxoisoindol-2-
yl)propanoic acid

[3]

Synonyms
N-Phthaloyl-DL-alanine, PHT-

DL-ALA-OH
[3][4]

CAS Number 19506-87-7 [1][3]

Molecular Formula C₁₁H₉NO₄ [1][5]

Molecular Weight 219.19 g/mol [1][5]

Appearance
White to off-white powder or

crystal
[3]

Melting Point 155-157 °C [3]

Solubility

Insoluble in water; Soluble in

methanol; Typically soluble in

DMSO.

[1][6]

| pKa | 3.90 ± 0.10 (Predicted) |[3] |

Crystallographic Data: Single-crystal X-ray diffraction analysis of N-Phthaloyl-DL-alanine

reveals that molecules crystallize as centrosymmetric dimers. This dimerization is driven by

strong intermolecular hydrogen bonds between the carboxylic acid groups of two adjacent

molecules (O—H···O distance of 2.6005 Å). The propanoic acid group and the phthaloyl moiety

adopt a staggered conformation. The crystal packing is further stabilized by van der Waals

forces, with a notable absence of significant π–π stacking interactions. This structural

information is invaluable for understanding its solid-state behavior and for computational

modeling studies.

Chemical Properties and Reactivity Profile
The reactivity of 2-Phthalimidopropionic acid is governed by its three primary components:

the carboxylic acid, the phthalimide ring, and the alpha-proton at the chiral center.
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4.1. Acidity and Carboxylic Acid Reactions The carboxylic acid group imparts acidic properties

to the molecule, allowing it to undergo typical reactions such as salt formation with bases,

esterification with alcohols under acidic catalysis, and conversion to an acyl chloride using

reagents like thionyl chloride (SOCl₂). These transformations are fundamental for its use as a

building block, for example, in coupling reactions to form amide bonds.

4.2. The Phthalimido Protecting Group The phthalimido group is the defining feature of this

molecule from a synthetic utility perspective.

Stability: It is highly stable to strongly acidic conditions that would cleave many other

common amine protecting groups (e.g., Boc). It is also robust towards many oxidizing and

reducing agents.

Electronic and Steric Effects: The two carbonyl groups are strongly electron-withdrawing,

which reduces the nucleophilicity of the nitrogen atom and increases the acidity of the N-H

proton in phthalimide itself.[6] In the context of 2-phthalimidopropionic acid, this inductive

effect can influence the reactivity of nearby C-H bonds. The steric bulk of the group can also

direct reactions to occur at more distant, accessible sites on a larger molecule.

4.3. Deprotection: The Ing-Manske Procedure The strategic removal of the phthaloyl group is

crucial for revealing the primary amine at the desired stage of a synthesis. The most common

and effective method is the Ing-Manske procedure, which utilizes hydrazine (N₂H₄) in a solvent

such as ethanol.

Caption: Workflow for the Ing-Manske deprotection of 2-Phthalimidopropionic acid.

Mechanism Insight: The reaction proceeds via nucleophilic attack of hydrazine on one of the

imide carbonyl carbons. This is followed by an intramolecular cyclization and rearrangement

that ultimately cleaves the C-N bonds of the imide, releasing the free amine (alanine) and

forming the highly stable, cyclic phthalhydrazide, which often precipitates from the reaction

mixture, driving the reaction to completion.

Experimental Protocols
5.1. Protocol for Synthesis: Condensation of Alanine and Phthalic Anhydride
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This protocol is a reliable method for the laboratory-scale synthesis of 2-Phthalimidopropionic
acid, adapted from established literature procedures.[1] The causality behind using glacial

acetic acid is that it serves as both a solvent and a catalyst, facilitating the dehydration required

to form the imide ring.

Materials:

DL-Alanine

Phthalic Anhydride

Glacial Acetic Acid

Deionized Water

Ethanol (for recrystallization)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic

anhydride (1.0 eq) and DL-alanine (1.05 eq).

Solvent Addition: Add glacial acetic acid (approx. 3-4 mL per gram of phthalic anhydride).

Reflux: Heat the mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. The solids

should dissolve to form a clear solution. The progress can be monitored by TLC.

Solvent Removal: After the reaction is complete, allow the mixture to cool slightly and

remove the acetic acid under reduced pressure using a rotary evaporator. This will yield a

viscous oil or solid residue.

Workup: To the residue, add deionized water and stir vigorously. The product may solidify. If

an oil persists, it can be helpful to triturate with a small amount of a water/ether mixture.

Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold

deionized water to remove any unreacted starting materials and residual acid.
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Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 2-
Phthalimidopropionic acid as a white crystalline solid. Dry the product in a vacuum oven. A

typical yield is 85-95%.[1]

5.2. Protocol for Analytical Characterization: ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary technique for structural confirmation. The

following protocol ensures reliable data acquisition. DMSO-d₆ is a preferred solvent due to the

compound's good solubility and the ability to observe the acidic proton of the carboxylic acid.

Materials & Equipment:

2-Phthalimidopropionic acid sample (5-10 mg)

DMSO-d₆ (Deuterated Dimethyl Sulfoxide)

NMR tube

NMR Spectrometer (e.g., 400 MHz)

Procedure:

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6 mL of

DMSO-d₆ in a clean, dry NMR tube. Ensure the sample is fully dissolved.

Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal

of the DMSO-d₆ and shim the magnetic field to achieve optimal resolution.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Expected Chemical Shifts (δ, ppm):

~13.0 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton (-

COOH). This peak's presence and broadness are characteristic in DMSO.
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~7.9 ppm (m, 4H): A complex multiplet corresponding to the four aromatic protons of the

phthalimido group.

~4.8 ppm (q, 1H): A quartet for the alpha-proton (-CH-), split by the three methyl

protons.

~1.6 ppm (d, 3H): A doublet for the methyl protons (-CH₃), split by the single alpha-

proton.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Expected Chemical Shifts (δ, ppm):

~171 ppm: Carboxylic acid carbonyl carbon (-COOH).

~167 ppm: Imide carbonyl carbons (-C=O).

~135, 131, 123 ppm: Aromatic carbons.

~49 ppm: Alpha-carbon (-CH-).

~15 ppm: Methyl carbon (-CH₃).

Applications in Drug Discovery and Development
The primary role of 2-Phthalimidopropionic acid in drug development is as a protected amino

acid intermediate.

Peptide Synthesis: It allows for the controlled incorporation of an alanine residue into a

growing peptide chain. The amino group is protected, allowing the carboxylic acid to be

activated and coupled to the free amine of another amino acid. After coupling, the phthaloyl

group can be removed to expose the new N-terminus for the next coupling step.

Synthesis of Chiral Molecules: As a racemic mixture, it can be used as a precursor in

syntheses where the chirality is introduced later or resolved. The pure enantiomers (N-
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Phthaloyl-L-alanine and N-Phthaloyl-D-alanine) are invaluable for asymmetric synthesis,

providing access to chiral amines and other stereochemically defined drug candidates.

Precursor to Bioactive Compounds: The core structure is related to classes of drugs with

significant therapeutic value. For example, derivatives of 2-aryl propionic acids are a major

class of non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, analogues such as 2-

phthalimidino-glutaric acid have been investigated as potent inhibitors of tumor metastasis,

highlighting the relevance of the phthalimido-scaffold in medicinal chemistry.

Safety and Handling
2-Phthalimidopropionic acid requires careful handling in a laboratory setting due to its hazard

profile.

Hazard Classification: It is classified as acutely toxic if swallowed (Oral, Category 3), a skin

irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation

(STOT SE 3).

Handling Precautions:

Work in a well-ventilated area or a chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant

gloves, safety goggles, and a lab coat.

Avoid breathing dust.

Avoid contact with skin, eyes, and clothing.

In Case of Exposure:

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present

and easy to do. Continue rinsing and seek medical attention.

Skin: Wash off immediately with plenty of soap and water.

Ingestion: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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